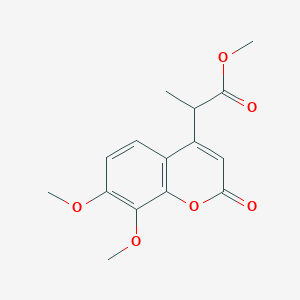

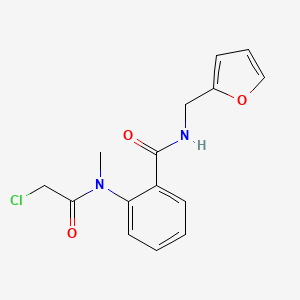

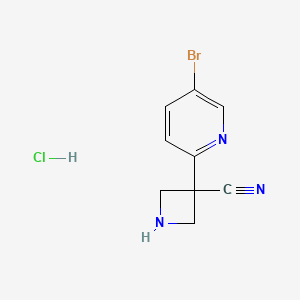

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl chlorooxoacetate is a compound that has been used as an oxidation reagent . It has a molecular weight of 122.51 and its linear formula is ClCOCOOCH3 .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of the synthesized compound 6-methyl-4- [1- (2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For example, phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one can undergo a multicomponent reaction to form a novel compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the properties of Methyl chlorooxoacetate include a refractive index of n20/D 1.419 (lit.), boiling point of 118-120 °C (lit.), and density of 1.332 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Reactivity Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate and its derivatives are pivotal in synthetic chemistry, enabling the construction of complex molecules through various reactions. This compound's reactivity with nucleophilic reagents forms a cornerstone for synthesizing arylamino and mercaptoacetic acid derivatives. It undergoes reactions with aromatic amines in basic mediums to form 2-arylamino-3-methylquinoxalines, showcasing its versatility in creating compounds with potential biological activities (Badr et al., 1983). Similarly, the hydrolysis reactions of related quinoxaline derivatives provide insights into their stability and the influence of tautomerism between enamine and ketimine forms on their chemical behavior (Iwanami et al., 1964).

Chromatographic Applications The use of methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate derivatives extends into analytical chemistry, particularly in the derivatization and assay of methylglyoxal. This application is crucial for understanding the role of methylglyoxal in biological systems, where precise quantification is necessary for linking its presence to various biochemical processes. Techniques involving derivatization with specific diamines to form stable quinoxaline derivatives are employed in liquid chromatographic assays, underscoring the compound's utility in sensitive and specific analytical methodologies (McLellan & Thornalley, 1992).

Pharmacological Investigations While explicit connections to pharmacological research involving the exact molecule of interest may not be directly available, related quinoxaline derivatives have been explored for their biological activities. These investigations aim to leverage the structural properties of quinoxalines, such as their ability to interact with biological targets, to develop new therapeutic agents. For example, derivatives have shown promise in antimicrobial activity studies, indicating the potential of quinoxaline compounds in drug discovery and development processes (Singh et al., 2010).

Mechanism of Action

The mechanism of action of a compound is usually determined by its biological activity. For instance, the compound 6-methyl-4- [1- (2-substitified-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester showed promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-chloro-1-methyl-2-oxoquinoxaline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-14-8-4-3-6(11(16)17-2)5-7(8)13-9(12)10(14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGFPYCUCUFJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

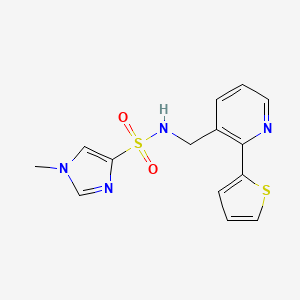

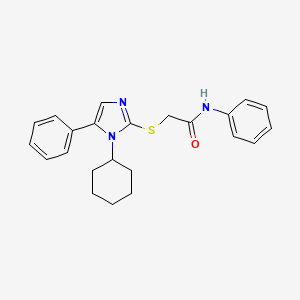

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)

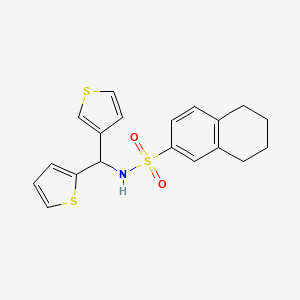

![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)